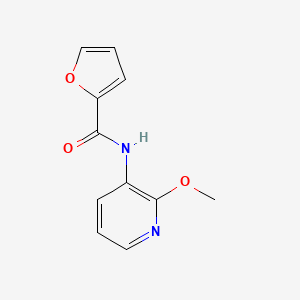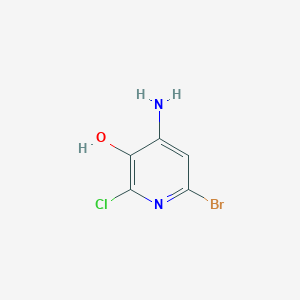
4-Amino-6-bromo-2-chloropyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-bromo-2-chloropyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H3BrClNO It is a derivative of pyridine, featuring amino, bromo, and chloro substituents at different positions on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromo-2-chloropyridin-3-ol typically involves multi-step reactions starting from commercially available pyridine derivativesThe reaction conditions often involve the use of reagents such as bromine, chlorine, and ammonia under controlled temperatures and pH levels .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-bromo-2-chloropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can modify the pyridine ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized pyridines .
Aplicaciones Científicas De Investigación
4-Amino-6-bromo-2-chloropyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It serves as a precursor in the synthesis of bioactive molecules that can be used in various biological assays.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-bromo-2-chloropyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromo and chloro substituents can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-chloropyridine: Similar in structure but lacks the bromo substituent, which affects its reactivity and applications.
5-Bromo-6-chloropyridin-2-amine: Another related compound with different substitution patterns, leading to variations in chemical behavior and uses.
Uniqueness
4-Amino-6-bromo-2-chloropyridin-3-ol is unique due to the specific arrangement of its substituents, which allows for selective functionalization and diverse applications in various fields. The presence of both bromo and chloro groups provides versatility in chemical reactions, making it a valuable compound for synthetic chemists .
Propiedades
Fórmula molecular |
C5H4BrClN2O |
|---|---|
Peso molecular |
223.45 g/mol |
Nombre IUPAC |
4-amino-6-bromo-2-chloropyridin-3-ol |
InChI |
InChI=1S/C5H4BrClN2O/c6-3-1-2(8)4(10)5(7)9-3/h1,10H,(H2,8,9) |
Clave InChI |
VIRADTHFLOVUCG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1Br)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


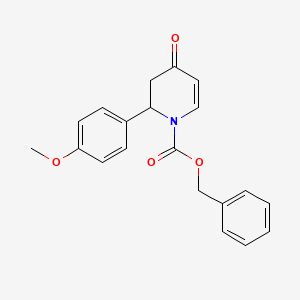
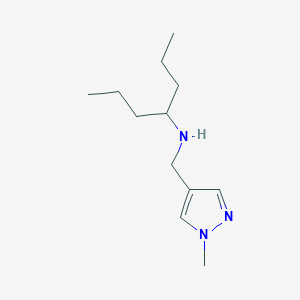


![5-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B14899306.png)
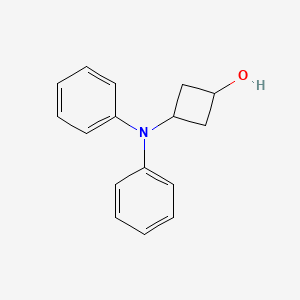

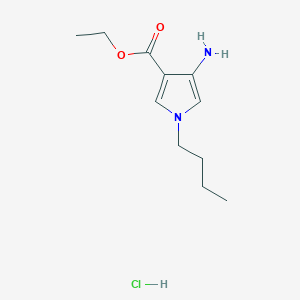
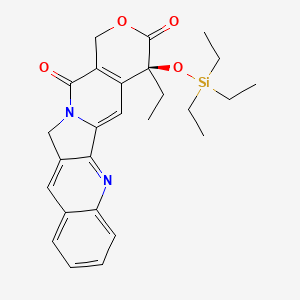
![2,4-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14899328.png)
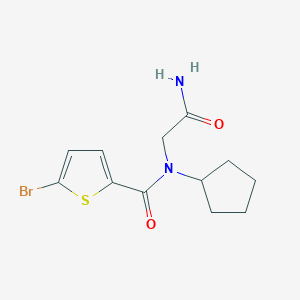
![(3-Bromo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine](/img/structure/B14899344.png)
